molecular formula C21H16N4O8S2 B12808096 3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid

Cat. No.: B12808096
M. Wt: 516.5 g/mol
InChI Key: LLRLNYXQHGJJLB-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid is a complex organic compound that belongs to the cephalosporin class of antibiotics. This compound is characterized by its unique structure, which includes a dinitrostyryl group and a thienylacetamido group attached to the ceph-3-em-4-carboxylic acid core. Cephalosporins are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid involves multiple steps, starting from the basic cephalosporin nucleus. The key steps include:

    Nitration: Introduction of nitro groups to the styryl moiety.

    Acylation: Attachment of the thienylacetamido group to the cephalosporin core.

    Cyclization: Formation of the ceph-3-em-4-carboxylic acid structure.

Each of these steps requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:

    Batch Processing: Sequential addition of reagents and intermediates.

    Continuous Flow Processing: Streamlined production with continuous input and output of materials.

    Purification: Use of chromatography and crystallization techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its antibacterial properties and potential use in combating resistant bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: A first-generation cephalosporin with a simpler structure.

    Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.

    Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life.

Uniqueness

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid is unique due to its combination of a dinitrostyryl group and a thienylacetamido group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O8S2

Molecular Weight

516.5 g/mol

IUPAC Name

7-[[4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29)

InChI Key

LLRLNYXQHGJJLB-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O

Origin of Product

United States

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